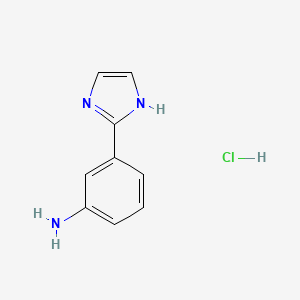

3-(1H-Imidazol-2-yl)aniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1H-Imidazol-2-yl)aniline hydrochloride is a chemical compound that features an imidazole ring attached to an aniline moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Imidazol-2-yl)aniline hydrochloride typically involves the formation of the imidazole ring followed by the introduction of the aniline group. Common synthetic methods include:

Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Wallach Synthesis: This method uses the dehydrogenation of imidazolines.

From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

Marckwald Synthesis: This method involves the cyclization of amino nitriles.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

Oxidation: The imidazole ring can undergo oxidation reactions, often leading to the formation of imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Imidazolines.

Substitution: Various substituted imidazole derivatives.

Applications De Recherche Scientifique

3-(1H-Imidazol-2-yl)aniline hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-(1H-Imidazol-2-yl)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which is crucial for its biological activity . The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites .

Comparaison Avec Des Composés Similaires

Clemizole: An antihistaminic agent containing an imidazole ring.

Etonitazene: An analgesic with an imidazole moiety.

Omeprazole: An antiulcer drug featuring an imidazole ring.

Metronidazole: An antimicrobial agent with an imidazole structure.

Uniqueness: 3-(1H-Imidazol-2-yl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

3-(1H-Imidazol-2-yl)aniline hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an imidazole ring attached to an aniline moiety. This structural feature is significant for its interaction with biological targets. The compound's molecular formula is C9H10ClN3, and its CAS number is 1261269.

Antioxidant Activity

Research indicates that derivatives of imidazole compounds often exhibit antioxidant properties. In a study evaluating various imidazole derivatives, compounds similar to 3-(1H-Imidazol-2-yl)aniline showed moderate to strong antioxidant activities using techniques such as DPPH and FRAP assays. For instance, certain derivatives demonstrated IC50 values ranging from 18.65 µM to 28.33 µM against oxidative stress, indicating potential use in preventing oxidative damage in biological systems .

Antidiabetic Potential

The compound has also been investigated for its antidiabetic properties. In vitro assays revealed that it could inhibit α-amylase and α-glucosidase activities, enzymes critical in carbohydrate metabolism. The most active compounds in related studies showed IC50 values comparable to standard medications such as acarbose, suggesting that this compound may be effective in managing blood glucose levels .

Antiviral Activity

Some studies have explored the antiviral potential of imidazole derivatives against HIV-1 integrase (IN). Compounds with similar structures exhibited significant inhibition rates (over 50%) against IN, suggesting that this compound could serve as a lead compound for developing new antiviral agents .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The imidazole moiety allows for interactions with active sites of enzymes such as α-amylase and α-glucosidase, leading to competitive inhibition.

- Receptor Binding : The compound may bind to various receptors involved in cellular signaling pathways, potentially modulating responses relevant to cancer and metabolic disorders.

Study on Antioxidant and Antidiabetic Activities

A recent study synthesized a series of benzimidazole urea derivatives related to imidazole compounds. These derivatives were evaluated for their antioxidant and antidiabetic activities, revealing a range of IC50 values that highlight their effectiveness in inhibiting oxidative stress and carbohydrate digestion enzymes .

| Compound | Antioxidant Activity (IC50 µM) | α-Amylase Inhibition (IC50 µM) | α-Glucosidase Inhibition (IC50 µM) |

|---|---|---|---|

| 3a | 18.65 | 18.65 | 17.47 |

| 3b | 20.70 | 20.70 | 21.97 |

| 3g | 22.33 | 22.33 | 23.01 |

| Acarbose | 14.21 | - | 15.41 |

Propriétés

IUPAC Name |

3-(1H-imidazol-2-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-6H,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQNJGGSUDCMPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC=CN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.